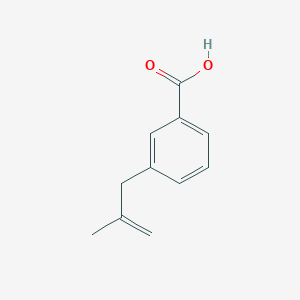

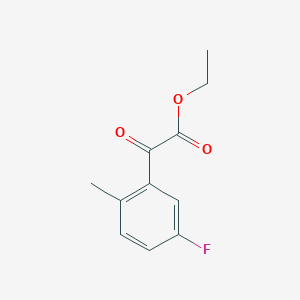

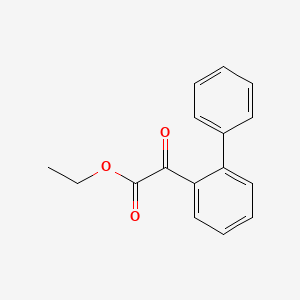

cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The compound has a CAS Number of 732253-41-7 . It has a molecular weight of 232.28 and its IUPAC name is (1R,2S)-2-(3-methylbenzoyl)cyclopentanecarboxylic acid . The compound is a white solid .

Molecular Structure Analysis

The InChI code for “cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid” is 1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 . The InChI key is LCRAIEWQRNEROC-NWDGAFQWSA-N .Physical And Chemical Properties Analysis

The physical form of “cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a white solid . Its molecular weight is 232.28 . The compound has a density of 1.195g/cm3 and a boiling point of 412.8ºC at 760 mmHg .Scientific Research Applications

Pharmaceutical Synthesis

This compound could serve as an intermediate in the synthesis of various drugs due to its structural properties. Cyclopentane carboxylic acids are known to be key precursors in synthesizing anti-inflammatory drugs like ibuprofen .

Nanotechnology

Carboxylic acids have been used for surface modification of nanoparticles and nanostructures such as carbon nanotubes and graphene. The compound may have similar applications due to its carboxylic acid group .

Organic Synthesis

Carboxylic acids are active in organic reactions, including substitution, elimination, oxidation, and coupling. Therefore, cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid could be utilized in the synthesis of small molecules or macromolecules .

Catalysis

Cyclopentane carboxylic acids have been explored for their catalytic properties. This compound might be investigated for its potential as a catalyst in various chemical reactions .

Environmental Sustainability

Research is being conducted to find more sustainable methods of synthesizing cyclopentane carboxylic acids. This compound could be part of such research, focusing on reducing energy consumption and environmental impact .

Material Science

Energy Storage

Carboxylic acids have found applications in energy storage systems. The subject compound might be researched for use in energy storage materials due to its structural characteristics .

Drug Delivery Systems

The compound’s properties might make it suitable for research into drug delivery systems, particularly if it can be modified to enhance solubility or binding with target molecules .

properties

IUPAC Name |

(1R,2S)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRAIEWQRNEROC-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641305 |

Source

|

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

732253-41-7 |

Source

|

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.